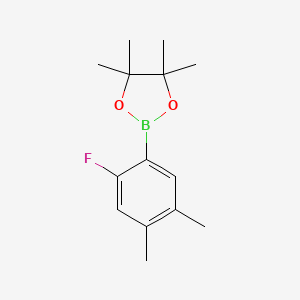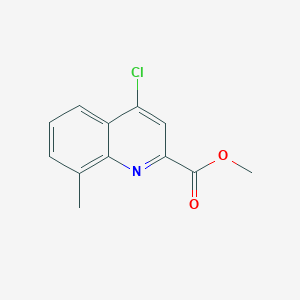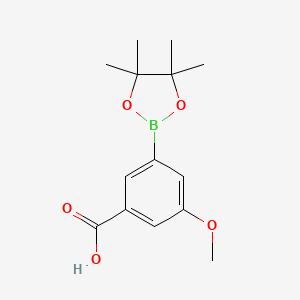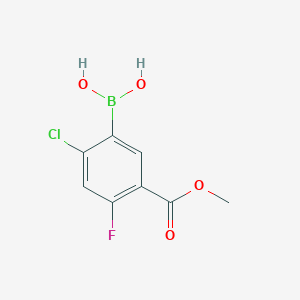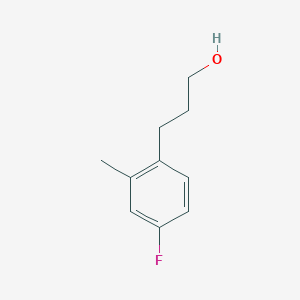
3-(4-Fluoro-2-metilfenil)propan-1-ol
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It is a member of the alcohol class of compounds and is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanol chain.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-2-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Análisis Bioquímico
Biochemical Properties
3-(4-Fluoro-2-methylphenyl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the transformation of the compound into various metabolites. The nature of these interactions involves the binding of 3-(4-Fluoro-2-methylphenyl)propan-1-ol to the active sites of the enzymes, leading to the formation of enzyme-substrate complexes. These interactions are crucial for the compound’s metabolic processes and its subsequent effects on cellular functions .
Cellular Effects
The effects of 3-(4-Fluoro-2-methylphenyl)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, 3-(4-Fluoro-2-methylphenyl)propan-1-ol can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-ol involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-(4-Fluoro-2-methylphenyl)propan-1-ol can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluoro-2-methylphenyl)propan-1-ol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Fluoro-2-methylphenyl)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of 3-(4-Fluoro-2-methylphenyl)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of 3-(4-Fluoro-2-methylphenyl)propan-1-ol can lead to toxicity, affecting various organs and systems in animal models .
Metabolic Pathways
3-(4-Fluoro-2-methylphenyl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the hydrolase enzyme BphD catalyzes the transformation of 3-(4-Fluoro-2-methylphenyl)propan-1-ol into different metabolic intermediates, which are further processed in cellular metabolic pathways.
Transport and Distribution
The transport and distribution of 3-(4-Fluoro-2-methylphenyl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 3-(4-Fluoro-2-methylphenyl)propan-1-ol can influence its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(4-Fluoro-2-methylphenyl)propan-1-ol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-(4-Fluoro-2-methylphenyl)propan-1-ol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The resulting alcohol undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluoro-2-methylphenyl)propan-1-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde group.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methylphenyl)propan-1-one or 3-(4-Fluoro-2-methylphenyl)propanoic acid.
Reduction: Various alcohol derivatives depending on the reducing agent used.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of a propanol chain.
3-(4-Fluoro-2-methylphenyl)propan-1-one: Similar structure but with a ketone group instead of an alcohol group.
4-Fluoro-3-methylphenylpropan-1-ol: Similar structure but with a different position of the methyl group
Uniqueness
3-(4-Fluoro-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the propanol chain further distinguishes it from other similar compounds, providing unique properties and applications .
Propiedades
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCANSAKGJULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


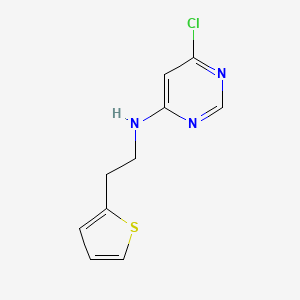
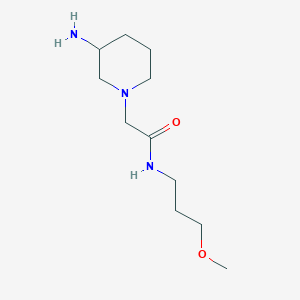
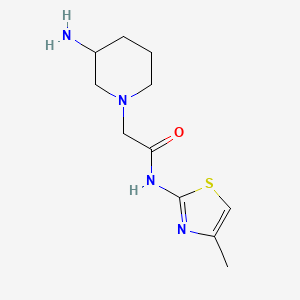
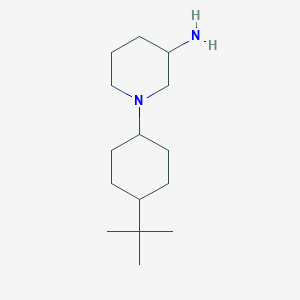
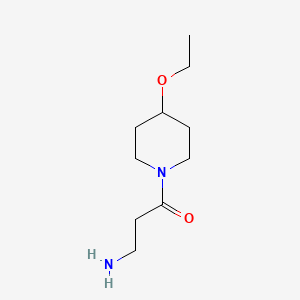
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)
![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)
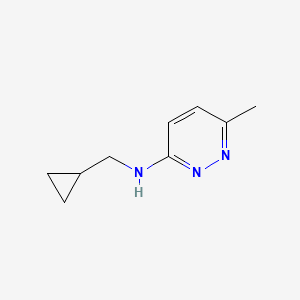
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)
